molecular formula C21H30N2O5 B5009677 1-(4-methylcyclohexyl)-4-(phenylacetyl)piperazine oxalate

1-(4-methylcyclohexyl)-4-(phenylacetyl)piperazine oxalate

Cat. No. B5009677
M. Wt: 390.5 g/mol
InChI Key: WQIMHIYLWNUENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-methylcyclohexyl)-4-(phenylacetyl)piperazine oxalate” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in the synthesis of pharmaceuticals and performance materials .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and substitution reactions . The specific reactions that “this compound” might undergo would depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Piperazine derivatives are found in a variety of pharmaceuticals, where they can have a range of effects depending on their specific structures . Without more information, it’s difficult to speculate on the mechanism of action of this specific compound.

properties

IUPAC Name

1-[4-(4-methylcyclohexyl)piperazin-1-yl]-2-phenylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.C2H2O4/c1-16-7-9-18(10-8-16)20-11-13-21(14-12-20)19(22)15-17-5-3-2-4-6-17;3-1(4)2(5)6/h2-6,16,18H,7-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIMHIYLWNUENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.